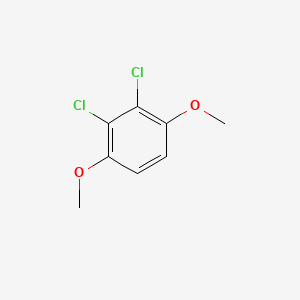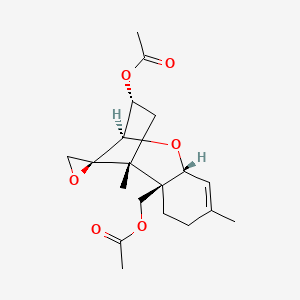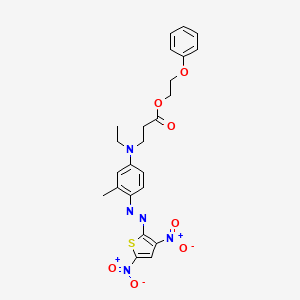
3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide is a complex organic compound that features a pyrazole ring, an azo group, and a sulphonamide group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4,5-Dihydro-4-((2-Methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzolsulfonamid umfasst in der Regel mehrere Schritte:
Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Azogruppe: Die Azogruppe kann durch eine Diazotierung-Reaktion gefolgt von einer Kupplung mit einem aromatischen Amin eingeführt werden.
Sulfonamid-Bildung:
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für solche Verbindungen umfassen oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, kontrollierte Temperaturen und bestimmte Lösungsmittel umfassen, um die Reaktionen zu erleichtern.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Azogruppe, was zur Bildung von Nitroverbindungen führt.
Reduktion: Die Reduktion der Azogruppe kann zu Aminen führen.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Wasserstoffgas mit einem Palladiumkatalysator.
Substitutionsreagenzien: Halogene, Nitriermittel.
Hauptprodukte
Oxidation: Nitroderivate.
Reduktion: Amine.
Substitution: Halogenierte oder nitrierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
Chemie
Farbstoffchemie: Verbindungen mit Azogruppen werden oft als Farbstoffe verwendet, da sie lebendige Farben haben.
Katalyse: Solche Verbindungen können als Liganden in der Koordinationschemie wirken und verschiedene katalytische Prozesse ermöglichen.
Biologie und Medizin
Pharmazeutika: Sulfonamidgruppen sind in vielen Medikamenten, insbesondere Antibiotika, verbreitet.
Biologische Sonden: Die Verbindung kann in der Forschung verwendet werden, um Enzymwechselwirkungen und andere biologische Prozesse zu untersuchen.
Industrie
Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Leitfähigkeit oder Fluoreszenz verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-(4,5-Dihydro-4-((2-Methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzolsulfonamid hängt von seiner Anwendung ab. In der medizinischen Chemie kann die Sulfonamidgruppe bakterielle Enzyme hemmen, während die Azogruppe mit verschiedenen biologischen Zielen interagieren kann.
Wirkmechanismus
The mechanism of action of 3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide depends on its application. In medicinal chemistry, the sulphonamide group can inhibit bacterial enzymes, while the azo group can interact with various biological targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sulfonamide: Andere Sulfonamid-haltige Verbindungen, wie Sulfamethoxazol.
Azofarbstoffe: Ähnliche Azofarbstoffe, die in der Farbstoffchemie verwendet werden, wie Methylorange.
Pyrazole: Andere Pyrazolderivate, wie Celecoxib.
Einzigartigkeit
Die einzigartige Kombination aus Pyrazolring, Azogruppe und Sulfonamidgruppe in 3-(4,5-Dihydro-4-((2-Methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzolsulfonamid verleiht ihr einzigartige chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
94108-81-3 |
|---|---|
Molekularformel |
C18H19N5O4S |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
3-[4-[(2-methoxy-4-methylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N5O4S/c1-11-7-8-15(16(9-11)27-3)20-21-17-12(2)22-23(18(17)24)13-5-4-6-14(10-13)28(19,25)26/h4-10,17H,1-3H3,(H2,19,25,26) |
InChI-Schlüssel |
WGIUGLIAGCYZFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)N)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


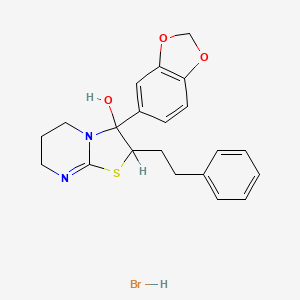
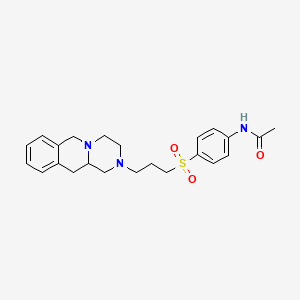
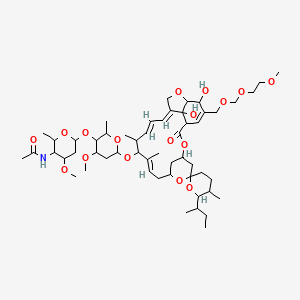

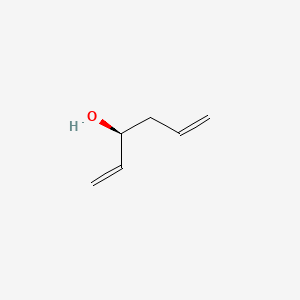
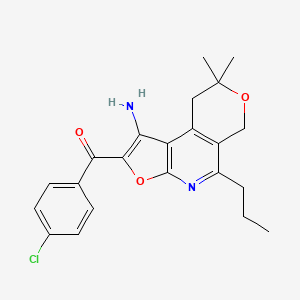
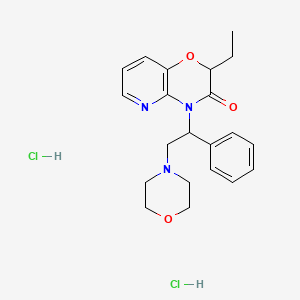
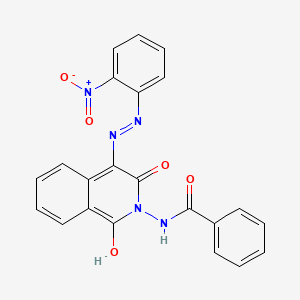
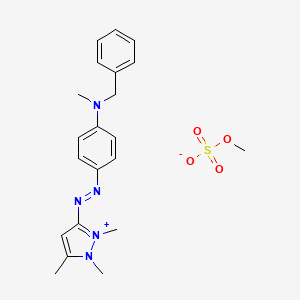
![1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride](/img/structure/B12698565.png)
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)
